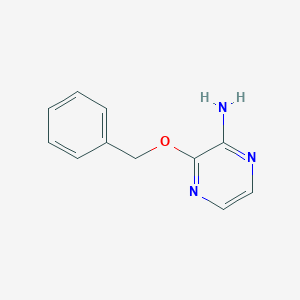

2-Amino-3-benzyloxypyrazine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

3-phenylmethoxypyrazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O/c12-10-11(14-7-6-13-10)15-8-9-4-2-1-3-5-9/h1-7H,8H2,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKEQFJXWHGVJJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=NC=CN=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50552084 | |

| Record name | 3-(Benzyloxy)pyrazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50552084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110223-15-9 | |

| Record name | 3-(Benzyloxy)pyrazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50552084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Amino-3-benzyloxypyrazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-3-benzyloxypyrazine is a heterocyclic organic compound with potential applications in medicinal chemistry and pharmaceutical development. Its structure, featuring a pyrazine ring substituted with an amino and a benzyloxy group, makes it a valuable intermediate for the synthesis of more complex molecules. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and available spectral data. While specific biological activity for this compound is not extensively documented, the significance of the aminopyrazine scaffold in drug discovery, particularly as kinase inhibitors, is discussed to highlight its potential therapeutic relevance.

Chemical Properties

This compound is a solid at room temperature. Its core structure consists of a pyrazine ring, which is a diazine with the two nitrogen atoms at positions 1 and 4. The key functional groups are an amino group at position 2 and a benzyloxy group at position 3.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 110223-15-9 | |

| Molecular Formula | C₁₁H₁₁N₃O | [1] |

| Molecular Weight | 201.23 g/mol | [1] |

| Appearance | Solid | |

| Boiling Point | 366 °C | [1] |

| Storage Temperature | 2-8 °C | [1] |

Reactivity and Stability

This compound is stable under recommended storage conditions. It is incompatible with strong oxidizing agents, strong acids, and strong bases.

Synthesis

A documented method for the synthesis of this compound involves the reaction of 2-amino-3-chloropyrazine with benzyl alcohol.

Experimental Protocol

The following protocol is based on a method described in Chinese patent literature.

Materials:

-

2-Amino-3-chloropyrazine

-

Benzyl alcohol

-

Sodium hydride (NaH)

-

N-methylpyrrolidone (NMP)

-

Water

-

Ethyl acetate

-

Anhydrous magnesium sulfate

-

Pentoxide

Procedure:

-

In an inert atmosphere, slowly add benzyl alcohol to a suspension of sodium hydride in N-methylpyrrolidone.

-

Stir the reaction mixture for 30 minutes.

-

Add 2-amino-3-chloropyrazine to the mixture in portions.

-

Heat the reaction system to 80°C and maintain for 24 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Quench the reaction by adding water.

-

Extract the aqueous phase with ethyl acetate.

-

Combine the organic phases and wash with water.

-

Dry the organic phase over anhydrous magnesium sulfate and concentrate under reduced pressure to obtain a pale brown solid.

-

Induce crystallization by adding cold water to the solid.

-

Collect the crystals by filtration and dry with phosphorus pentoxide.

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Spectral Data

The following spectral data has been reported for this compound.

¹H NMR Spectroscopy

A general protocol for obtaining a ¹H NMR spectrum of a pyrazine derivative would involve dissolving the sample in a deuterated solvent, such as CDCl₃, and acquiring the spectrum on a standard NMR spectrometer (e.g., 400 MHz).

Reported ¹H NMR Data (CDCl₃):

| Chemical Shift (δ) | Multiplicity | Integration | Assignment |

| 7.74 | d, J=3.1 Hz | 1H | Pyrazine-H |

| 7.45-7.32 | m | 6H | Aromatic-H & Pyrazine-H |

| 5.38 | s | 2H | -O-CH₂-Ph |

| 4.78 | br s | 2H | -NH₂ |

Mass Spectrometry

Mass spectra are typically acquired using techniques like Electrospray Ionization (ESI).

Reported Mass Spectrometry Data (ESI):

| m/z | Ion Species |

| 202.2 | [M+H]⁺ |

Biological and Medicinal Chemistry Context

While specific biological activities for this compound are not extensively reported in publicly available literature, the aminopyrazine scaffold is a well-recognized pharmacophore in drug discovery. Derivatives of aminopyrazine have been investigated for a variety of therapeutic applications.

One notable area is in the development of kinase inhibitors. For instance, aminopyrazine derivatives have been designed and synthesized as inhibitors of mitogen-activated protein kinase-activated protein kinase 2 (MK-2), which is involved in inflammatory pathways.[2] The general principle involves the aminopyrazine core acting as a scaffold to which various substituents can be attached to achieve specific binding to the target kinase.

Conceptual Role as a Kinase Inhibitor

The diagram below illustrates a conceptual model of how an aminopyrazine derivative might function as a kinase inhibitor, binding to the ATP-binding site of a target kinase and preventing the phosphorylation of a substrate protein.

Caption: Potential role of aminopyrazine derivatives as kinase inhibitors.

The structural features of this compound, particularly the amino and benzyloxy groups, provide handles for further chemical modification, making it a versatile building block for creating libraries of compounds for high-throughput screening in drug discovery programs. Its potential as an intermediate for compounds targeting the central nervous system has also been suggested due to structural similarities to neurotransmitter derivatives.[1]

Conclusion

This compound is a valuable heterocyclic compound with established synthetic methodology and characterized physicochemical properties. While direct biological data is sparse, its structural relationship to known bioactive aminopyrazine derivatives suggests its potential as a key intermediate in the development of novel therapeutics, particularly in the area of kinase inhibition. Further research into the biological evaluation of this compound and its derivatives is warranted to fully explore its medicinal chemistry applications.

References

Technical Guide: Elucidation of the Chemical Structure of 2-Amino-3-benzyloxypyrazine

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of 2-Amino-3-benzyloxypyrazine. Due to the limited availability of direct experimental data for this specific compound in public literature, this guide outlines a putative synthesis pathway and predicted spectroscopic data based on analogous compounds. This information serves as a robust framework for researchers engaged in the synthesis and characterization of novel pyrazine derivatives.

Predicted Physicochemical Properties

A summary of the predicted and known physicochemical properties of this compound is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₁N₃O | - |

| Molecular Weight | 201.23 g/mol | - |

| CAS Number | 110223-15-9 | - |

| Boiling Point | 366 °C | [1] |

| Appearance | Predicted: Crystalline solid | - |

Proposed Synthesis Protocol

A plausible two-step synthesis for this compound is proposed, starting from the commercially available 2,3-dichloropyrazine. The workflow for this synthesis is depicted in the diagram below.

References

An In-depth Technical Guide to the Synthesis of 2-Amino-3-benzyloxypyrazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a feasible synthetic pathway for 2-amino-3-benzyloxypyrazine, a heterocyclic compound with potential applications in medicinal chemistry and drug development. The synthesis involves a two-step process: the formation of the precursor 2-amino-3-hydroxypyrazine, followed by its O-benzylation. This document details the experimental protocols, quantitative data, and logical workflows for each step.

I. Synthesis of the Precursor: 2-Amino-3-hydroxypyrazine

The synthesis of 2-amino-3-hydroxypyrazine can be achieved through the well-established Reuben G. Jones synthesis. This method involves the condensation of a 1,2-dicarbonyl compound with an α-aminoamide. For the preparation of 2-amino-3-hydroxypyrazine, the likely reactants are glyoxal and glycinamide.

Experimental Protocol: Reuben G. Jones Synthesis of 2-Hydroxypyrazines

Materials:

-

Glyoxal (40% solution in water)

-

Glycinamide hydrochloride

-

Sodium hydroxide (NaOH)

-

Methanol

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

A solution of glycinamide hydrochloride in methanol is prepared and cooled to a low temperature, typically between -10°C and 0°C.

-

An aqueous solution of sodium hydroxide is added dropwise to the cooled solution of glycinamide hydrochloride to generate the free base in situ. The temperature should be carefully maintained during this addition.

-

A 40% aqueous solution of glyoxal is then added slowly to the reaction mixture, ensuring the temperature remains low.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to overnight.

-

The reaction is then quenched by the addition of hydrochloric acid to neutralize the excess base.

-

The product is extracted with a suitable organic solvent, such as ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography.

Quantitative Data (Expected)

Based on analogous reactions described in the literature for the synthesis of other 2-hydroxypyrazine derivatives, the yield for this reaction can be expected to be in the range of 30-60%. The purity of the final product should be assessed using standard analytical techniques such as NMR spectroscopy and mass spectrometry.

II. O-Benzylation of 2-Amino-3-hydroxypyrazine

The second step in the synthesis of this compound is the O-benzylation of the hydroxyl group of 2-amino-3-hydroxypyrazine. This transformation is typically achieved via a Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide. In this case, the hydroxyl group of 2-amino-3-hydroxypyrazine is deprotonated with a strong base to form the corresponding alkoxide, which then reacts with benzyl chloride or benzyl bromide. A similar procedure is used for the synthesis of 2-amino-3-benzyloxypyridine.[2]

Experimental Protocol: Williamson Ether Synthesis

The following is a general protocol for the O-benzylation of a hydroxyl group, which can be adapted for the synthesis of this compound.[3]

Materials:

-

2-Amino-3-hydroxypyrazine

-

Sodium hydride (NaH) or another suitable strong base

-

Benzyl chloride or benzyl bromide

-

Anhydrous N,N-dimethylformamide (DMF) or tetrahydrofuran (THF)

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

2-Amino-3-hydroxypyrazine is dissolved in an anhydrous aprotic solvent such as DMF or THF under an inert atmosphere (e.g., argon or nitrogen).

-

The solution is cooled to 0°C in an ice bath.

-

Sodium hydride (as a 60% dispersion in mineral oil) is added portion-wise to the solution. The reaction mixture is stirred at 0°C for a period to allow for the formation of the alkoxide.

-

Benzyl chloride or benzyl bromide is then added dropwise to the reaction mixture at 0°C.

-

The reaction is allowed to warm to room temperature and stirred until completion, which can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is carefully quenched by the slow addition of water.

-

The product is extracted with ethyl acetate.

-

The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure.

-

The crude product is then purified, typically by column chromatography on silica gel.

Quantitative Data (Expected)

The yield for Williamson ether synthesis can vary depending on the substrate and reaction conditions, but yields in the range of 60-90% are commonly reported. The final product, this compound, should be characterized by spectroscopic methods to confirm its identity and purity.

III. Summary of Quantitative Data

| Step | Reactants | Product | Expected Yield | Purity Assessment |

| 1. Precursor Synthesis | Glyoxal, Glycinamide | 2-Amino-3-hydroxypyrazine | 30-60% | NMR, MS |

| 2. O-Benzylation | 2-Amino-3-hydroxypyrazine, Benzyl Chloride/Bromide | This compound | 60-90% | NMR, MS, IR |

IV. Visualizing the Synthesis Pathway

The following diagrams illustrate the logical flow of the synthesis of this compound.

Caption: Overall synthesis pathway for this compound.

Caption: Experimental workflow for the synthesis of this compound.

References

In-Depth Technical Guide: Spectroscopic Data of 2-Amino-3-benzyloxypyrazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Amino-3-benzyloxypyrazine (also known as 3-(benzyloxy)pyrazin-2-amine), a heterocyclic compound of interest in medicinal chemistry and drug development. This document presents available spectroscopic data, detailed experimental protocols for its synthesis, and a visual representation of the synthetic workflow.

Spectroscopic Data

The following tables summarize the available quantitative spectroscopic data for this compound (CAS No: 110223-15-9; Molecular Formula: C₁₁H₁₁N₃O).

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Source |

| 7.74 | d, J=3.1 Hz | 1H | Pyrazine-H | [1] |

| 7.48-7.32 | m | 6H | Phenyl-H & Pyrazine-H | [1][2] |

| 6.20 | br | 2H | NH₂ | [2] |

| 5.45 | s | 2H | OCH₂Ph | [2] |

| 5.38 | s | 2H | OCH₂Ph | [1] |

| 4.78 | br s | 2H | NH₂ | [1] |

Note: Variations in chemical shifts and multiplicities can occur due to different solvents and instrument conditions.

Table 2: Mass Spectrometry Data

| m/z | Interpretation | Source |

| 202.2 | [M+H]⁺ | [1] |

Note: At the time of this writing, publicly available ¹³C NMR and detailed IR spectroscopic data for this compound are limited. Researchers are encouraged to perform these analyses for comprehensive characterization.

Experimental Protocols

A plausible synthetic route to this compound involves the nucleophilic substitution of a halogenated pyrazine derivative with benzyl alcohol.[2]

Synthesis of this compound

Materials:

-

2-Amino-3-chloropyrazine

-

Benzyl alcohol

-

Sodium hydride (80% dispersion in mineral oil)

-

N-methylpyrrolidinone (NMP)

Procedure: [2]

-

Under an inert atmosphere, add benzyl alcohol (1.1 equivalents) dropwise to a suspension of sodium hydride (1.1 equivalents) in N-methylpyrrolidinone.

-

Stir the resulting mixture for 30 minutes.

-

Add 2-Amino-3-chloropyrazine (1.0 equivalent) to the reaction mixture.

-

Monitor the reaction progress by a suitable chromatographic technique (e.g., TLC or LC-MS).

-

Upon completion, quench the reaction carefully with water.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Yield: 82%[2]

Synthesis Workflow

The following diagram illustrates the synthetic pathway for this compound.

Caption: Synthesis of this compound.

References

2-Amino-3-benzyloxypyrazine: An Inquiry into its Biological Activity

A comprehensive review of publicly available scientific literature and databases reveals a significant gap in the understanding of the specific biological activities of 2-Amino-3-benzyloxypyrazine. While the pyrazine scaffold is a common feature in a multitude of biologically active compounds, including kinase inhibitors, and the presence of amino and benzyloxy groups suggests potential for various molecular interactions, there is a notable absence of dedicated studies on this particular molecule.

This technical guide aims to address the current state of knowledge regarding this compound, highlighting the absence of specific biological data and outlining potential areas for future research based on the activities of structurally related compounds.

Current Knowledge Landscape

Searches of prominent scientific databases and chemical supplier information yield limited insights into the biological profile of this compound. The available information primarily consists of its chemical identity, including its CAS number (110223-15-9), molecular formula (C₁₁H₁₁N₃O), and basic physical properties.

Some sources suggest its potential utility as a synthetic intermediate in the development of pharmaceuticals, particularly for compounds targeting the central nervous system (CNS) due to a structural resemblance to certain neurotransmitter derivatives. However, these claims are not substantiated by published biological data.

It is crucial to distinguish this compound from its pyridine analog, 2-Amino-3-benzyloxypyridine. The latter has been documented as an inhibitor of mitogen-activated protein kinase p38α, but this activity cannot be directly extrapolated to the pyrazine derivative due to the differences in the heterocyclic core.

Inferred Potential Biological Activities and Future Research Directions

Based on the biological activities of other substituted pyrazine derivatives, several avenues of investigation for this compound can be proposed.

Kinase Inhibition

The pyrazine ring is a well-established scaffold in the design of kinase inhibitors. Numerous pyrazine-based molecules have been developed and clinically evaluated for their efficacy in cancer and inflammatory diseases by targeting various protein kinases.

Future Research Workflow: A logical first step would be to screen this compound against a broad panel of human kinases to identify potential targets.

Caption: Proposed workflow for investigating the kinase inhibitory activity of this compound.

Central Nervous System (CNS) Activity

The suggestion of potential CNS activity, based on structural similarity to neurotransmitter derivatives, warrants investigation. The molecule's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, would be critical determinants of its ability to cross the blood-brain barrier.

Future Research Workflow: An initial assessment could involve screening for binding to a panel of CNS receptors and transporters. Subsequent in vivo studies in animal models would be necessary to evaluate potential psychoactive, neuroprotective, or other CNS-related effects.

Caption: Proposed workflow for exploring the central nervous system activity of this compound.

Quantitative Data and Experimental Protocols

As of the date of this document, there is no publicly available quantitative data (e.g., IC₅₀, EC₅₀, Kᵢ values) or detailed experimental protocols specifically for the biological evaluation of this compound. The generation of such data would be contingent on the initiation of the research workflows outlined above.

Signaling Pathways

Similarly, without identified biological targets, it is not possible to delineate any signaling pathways that may be modulated by this compound. The creation of diagrams for signaling pathways would be a subsequent step following the successful identification and validation of a molecular target.

Conclusion

Unraveling the Molecular Maze: A Technical Guide to the Mechanism of Action of 2-Amino-3-benzyloxypyrazine

For Immediate Release

Shanghai, China – December 24, 2025 – While direct, in-depth studies on the mechanism of action of 2-Amino-3-benzyloxypyrazine are not extensively available in current scientific literature, a compelling hypothesis can be formulated based on the well-documented activity of its close structural analog, 2-Amino-3-benzyloxypyridine. This technical guide consolidates the available information on this analogous compound to infer the likely mechanism of action of this compound, providing a framework for researchers, scientists, and drug development professionals. The primary proposed mechanism is the inhibition of the p38 mitogen-activated protein kinase (MAPK) signaling pathway, a critical regulator of inflammatory responses.

Core Hypothesis: Inhibition of the p38 MAPK Signaling Pathway

The structural similarity between this compound and 2-Amino-3-benzyloxypyridine strongly suggests that they share a similar biological target. 2-Amino-3-benzyloxypyridine has been identified as an inhibitor of p38α MAPK, a key enzyme in a signaling cascade that responds to stressful stimuli and pro-inflammatory cytokines. Therefore, it is highly probable that this compound also functions as a p38 MAPK inhibitor.

The p38 MAPK pathway plays a crucial role in cellular processes such as inflammation, cell cycle arrest, and apoptosis.[1][2][3] Dysregulation of this pathway is implicated in a variety of inflammatory diseases, making its components attractive therapeutic targets.

Signaling Pathway and Point of Inhibition

The p38 MAPK signaling cascade is a multi-tiered system. It is initiated by various extracellular stimuli that activate a MAP Kinase Kinase Kinase (MAPKKK), such as TAK1 or ASK1.[3][4] This MAPKKK then phosphorylates and activates a MAP Kinase Kinase (MAPKK), typically MKK3 or MKK6.[3][5] Finally, the activated MAPKK phosphorylates and activates p38 MAPK.[3][5] Activated p38 MAPK, in turn, phosphorylates a range of downstream substrates, including other kinases like MAPKAPK-2 (MK2) and transcription factors such as ATF-2, leading to a cellular response.[3]

This compound, like its pyridine analog, is hypothesized to be an ATP-competitive inhibitor, binding to the ATP-binding pocket of p38α MAPK and preventing its catalytic activity. This inhibition would block the phosphorylation of downstream targets, thereby attenuating the inflammatory signaling cascade.

Caption: Proposed p38 MAPK signaling pathway and the inhibitory action of this compound.

Quantitative Data (Based on Analog)

As no direct quantitative data for this compound is publicly available, the following table summarizes the inhibitory activity of its structural analog, 2-Amino-3-benzyloxypyridine, and other known p38 MAPK inhibitors for comparative purposes.

| Compound | Target | IC50 (nM) | Assay Type |

| 2-Amino-3-benzyloxypyridine | p38α MAPK | Data not available | Presumed Kinase Assay |

| SB203580 | p38α MAPK | 50 | In vitro kinase assay |

| SB202190 | p38α MAPK | 50 | Cell-free kinase assay |

| Doramapimod (BIRB 796) | p38α MAPK | 38 | In vitro kinase assay |

Experimental Protocols

To facilitate further research and validation of the proposed mechanism of action for this compound, a detailed, representative protocol for an in vitro p38α MAPK kinase assay is provided below. This protocol is based on commonly used methods for assessing p38 MAPK inhibitor potency.

In Vitro p38α MAPK Kinase Assay (ADP-Glo™ Format)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant human p38α MAPK.

Materials:

-

Recombinant active p38α kinase

-

ATF2 (or other suitable p38 substrate)

-

This compound (dissolved in DMSO)

-

ATP

-

Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

384-well white assay plates

-

Plate-reading luminometer

Procedure:

-

Compound Preparation:

-

Prepare a serial dilution of this compound in Kinase Assay Buffer. The final DMSO concentration should be kept constant across all wells (e.g., 1%).

-

-

Enzyme and Substrate Preparation:

-

Prepare a solution of p38α kinase in Kinase Assay Buffer. The optimal concentration should be determined empirically.

-

Prepare a substrate/ATP mix containing ATF2 and ATP in Kinase Assay Buffer. The ATP concentration should be at or near the Km for p38α.

-

-

Kinase Reaction:

-

To the wells of a 384-well plate, add 1 µL of the compound dilution or DMSO (vehicle control).

-

Add 2 µL of the p38α kinase solution to each well.

-

Initiate the kinase reaction by adding 2 µL of the substrate/ATP mix to each well.

-

Incubate the plate at room temperature for 60 minutes.

-

-

ADP Detection:

-

Add 5 µL of ADP-Glo™ Reagent to each well.

-

Incubate at room temperature for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to each well.

-

Incubate at room temperature for 30 minutes.

-

-

Data Acquisition:

-

Measure the luminescence using a plate-reading luminometer. The luminescent signal is proportional to the amount of ADP produced and thus to the p38 kinase activity.

-

-

Data Analysis:

-

Calculate the percent inhibition for each concentration of the test compound relative to the DMSO control.

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Caption: Experimental workflow for in vitro p38α MAPK kinase assay.

Conclusion and Future Directions

The available evidence strongly supports the hypothesis that this compound functions as an inhibitor of the p38 MAPK signaling pathway. This proposed mechanism of action provides a solid foundation for its potential development as a therapeutic agent for inflammatory diseases. However, to substantiate this hypothesis and fully characterize its pharmacological profile, further experimental validation is essential.

Future research should focus on:

-

Direct enzymatic assays: Performing in vitro kinase assays, as detailed in this guide, to determine the IC50 of this compound against p38α and other p38 isoforms.

-

Cell-based assays: Evaluating the compound's ability to inhibit the phosphorylation of downstream targets of p38 MAPK (e.g., MK2, ATF-2) in relevant cell models.

-

Selectivity profiling: Assessing the inhibitory activity of this compound against a panel of other kinases to determine its selectivity.

-

Structural biology studies: Obtaining a co-crystal structure of this compound bound to p38α MAPK to elucidate the precise binding mode and guide further structure-activity relationship (SAR) studies.

By undertaking these investigations, the scientific community can build a comprehensive understanding of the mechanism of action of this compound and unlock its full therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]

- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 5. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

The Emerging Therapeutic Potential of Benzyloxypyrazine Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the promising therapeutic landscape of benzyloxypyrazine compounds. These heterocyclic molecules have garnered significant interest in medicinal chemistry due to their diverse biological activities and potential to address unmet medical needs. This document provides an in-depth overview of their potential therapeutic targets, supported by quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and workflows.

Introduction to Benzyloxypyrazine Compounds

Benzyloxypyrazine derivatives are a class of organic compounds characterized by a pyrazine ring substituted with a benzyloxy group. The pyrazine core is a well-established pharmacophore found in numerous clinically approved drugs, valued for its ability to participate in various biological interactions. The addition of a benzyloxy moiety offers a versatile scaffold for structural modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This structural flexibility has led to the exploration of benzyloxypyrazine analogs across a spectrum of therapeutic areas, with a pronounced focus on oncology and neurodegenerative diseases.

Potential Therapeutic Targets

Research into benzyloxypyrazine and structurally related compounds has revealed several key molecular targets, highlighting their potential in treating complex diseases.

Kinase Inhibition

A primary and extensively studied therapeutic target for pyrazine-containing compounds is the protein kinase family.[1] Kinases play a crucial role in cell signaling pathways that regulate cell growth, proliferation, and survival.[2] Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.[2] Pyrazine-based molecules, including those with benzyloxy substituents, have been designed as ATP-competitive inhibitors that bind to the ATP-binding pocket of kinases, thereby blocking their catalytic activity.[1] This inhibition can disrupt oncogenic signaling cascades, leading to apoptosis and tumor growth inhibition.[2] Specific kinase targets include receptor tyrosine kinases (RTKs) like VEGFR and EGFR, as well as non-receptor tyrosine kinases such as those in the JAK family.[1][3]

Phosphodiesterase (PDE) Inhibition

Phosphodiesterases are enzymes that regulate the levels of intracellular second messengers, cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[4] Inhibition of PDEs, particularly PDE5, has been explored for the treatment of neurodegenerative disorders like Alzheimer's disease.[5] By preventing the degradation of cGMP, PDE inhibitors can enhance synaptic plasticity and memory formation.[5] The structural features of benzyloxypyrazine compounds make them potential candidates for the development of novel PDE inhibitors.

DNA Intercalation and Topoisomerase Inhibition

Some heterocyclic compounds have demonstrated the ability to interact with DNA, either by intercalating between base pairs or by inhibiting enzymes like topoisomerase that are essential for DNA replication and repair.[6] While not as extensively studied for benzyloxypyrazine compounds specifically, this mechanism of action is a plausible therapeutic avenue, particularly in the context of anticancer drug development.

Quantitative Data Summary

The following tables summarize the in vitro biological activities of selected benzyloxy-substituted compounds and related pyrazine derivatives against various cancer cell lines and molecular targets.

Table 1: Cytotoxic Activity of Biphenylaminoquinoline Derivatives with Benzyloxy Substituents [7]

| Compound ID | Cancer Cell Line | IC50 (µM) |

| 7j | SW480 (Colorectal) | 1.05 |

| DU145 (Prostate) | 0.98 | |

| MDA-MB-231 (Breast) | 0.38 | |

| MiaPaCa-2 (Pancreatic) | 0.17 |

Table 2: Kinase Inhibitory Activity of Pyrazolo[1,5-a]pyrazine Derivatives [1]

| Compound ID | Target Kinase | IC50 (nM) |

| 34 | JAK1 | 3 |

| JAK2 | 8.5 | |

| TYK2 | 7.7 | |

| JAK3 | 629.6 |

Table 3: Phosphodiesterase 5 (PDE5) Inhibitory Activity of Quinoline-based Derivatives [5]

| Compound ID | Target Enzyme | IC50 (nM) |

| 4b | PDE5 | 20 |

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the evaluation of benzyloxypyrazine and related compounds.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of the test compounds (e.g., benzyloxypyrazine derivatives) for a specified duration (e.g., 48 or 72 hours).

-

MTT Addition: MTT solution is added to each well and incubated for 3-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

-

Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of compound that inhibits 50% of cell growth) is determined.

In Vitro Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific kinase.

-

Reaction Setup: The assay is typically performed in a microplate format. Each well contains the purified kinase, a specific substrate (e.g., a peptide), and ATP.

-

Compound Addition: The test compound is added to the reaction mixture at various concentrations.

-

Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at a specific temperature to allow for phosphorylation of the substrate.

-

Detection: The extent of substrate phosphorylation is quantified. This can be done using various methods, such as radiometric assays (measuring the incorporation of radioactive phosphate) or fluorescence-based assays.

-

Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration relative to a control without the inhibitor. The IC50 value is then determined.

Conclusion and Future Directions

Benzyloxypyrazine compounds represent a promising scaffold for the development of novel therapeutics. Their potential to target key cellular pathways, particularly in oncology, warrants further investigation. Future research should focus on:

-

Synthesis and SAR studies: Expanding the chemical diversity of benzyloxypyrazine derivatives to optimize potency and selectivity for specific targets.

-

Mechanism of action studies: Elucidating the precise molecular mechanisms by which these compounds exert their biological effects.

-

In vivo studies: Evaluating the efficacy and safety of lead compounds in preclinical animal models.

The continued exploration of this chemical class holds the potential to deliver new and effective treatments for a range of diseases.

References

- 1. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent advances on anticancer activity of benzodiazine heterocycles through kinase inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Anticancer Activity of Benzimidazole/Benzoxazole Substituted Triazolotriazines in Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Therapeutic targeting of 3’,5’-cyclic nucleotide phosphodiesterases: Inhibition and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Optimizing metabolic stability of phosphodiesterase 5 inhibitors: discovery of a potent N-(pyridin-3-ylmethyl)quinoline derivative targeting synaptic plasticity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and SAR investigation of biphenylaminoquinoline derivatives with benzyloxy substituents as promising anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Screening of 2-Amino-3-benzyloxypyrazine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive framework for the preliminary screening of novel 2-Amino-3-benzyloxypyrazine derivatives as potential therapeutic agents. While specific data on this class of compounds is not extensively available in the public domain, this document leverages established methodologies and data from structurally related 2-aminopyrazine analogs to outline a robust screening cascade. The protocols and data presented herein are intended to serve as a foundational resource for researchers initiating discovery efforts with this chemical scaffold. The primary focus is on identifying derivatives with potential anticancer activity, particularly through the inhibition of key signaling kinases such as SHP2 and MK-2.

Synthesis of this compound Derivatives

The synthesis of the target this compound scaffold can be approached through several established synthetic routes for substituted pyrazines. A general retrosynthetic analysis suggests the assembly of the pyrazine core followed by the introduction of the benzyloxy and amino functionalities.

A plausible synthetic approach involves the reaction of a suitably protected 2-aminopyrazine-3-ol with a benzyl halide in the presence of a base to form the benzyloxy ether linkage. Subsequent manipulation of protecting groups would yield the desired this compound core. Diversification can be achieved by using a variety of substituted benzyl halides to generate a library of derivatives with diverse electronic and steric properties.

General Synthetic Workflow:

Caption: General workflow for the synthesis of this compound derivatives.

Preliminary Biological Screening

A tiered screening approach is recommended to efficiently identify promising lead compounds. This typically involves an initial broad cytotoxicity screen against a panel of cancer cell lines, followed by more specific mechanistic assays for the most active compounds.

In Vitro Cytotoxicity Screening

The initial assessment of anticancer potential is typically performed using a cytotoxicity assay, such as the MTT assay, across a panel of human cancer cell lines. This provides a broad overview of the compounds' growth-inhibitory effects.

Table 1: Representative Cytotoxicity Data for Structurally Related 2-Aminopyrazine Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 3e | H1975 (Lung) | 11.84 ± 0.83 | [1] |

| MDA-MB-231 (Breast) | 5.66 ± 2.39 | [1] | |

| GS493 (SHP2 Inhibitor) | H1975 (Lung) | 19.08 ± 1.01 | [1] |

| MDA-MB-231 (Breast) | 25.02 ± 1.47 | [1] | |

| 12b (Imidazopyridine) | Hep-2 (Laryngeal) | 11 | [2] |

| HepG2 (Liver) | 13 | [2] | |

| MCF-7 (Breast) | 11 | [2] | |

| A375 (Melanoma) | 11 | [2] |

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Seeding:

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the this compound derivatives in culture medium.

-

Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

-

Incubate the plate for 48-72 hours.

-

-

MTT Addition:

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

-

-

Formazan Solubilization:

-

Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

-

Agitate the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.

-

-

Data Acquisition:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

-

Kinase Inhibition Assays

Based on the cytotoxicity data and structural similarity to known kinase inhibitors, promising compounds should be evaluated for their ability to inhibit specific kinases that are relevant to cancer cell proliferation and survival. SHP2 and MK-2 are plausible targets for 2-aminopyrazine derivatives.

Table 2: Representative Kinase Inhibitory Activity of Structurally Related Pyrazine Derivatives

| Compound ID | Target Kinase | IC50 (nM) | Assay Type | Reference |

| Gilteritinib (2) | FLT3 | 0.29 | Biochemical | [3] |

| AXL | 0.73 | Biochemical | [3] | |

| Erdafitinib (3) | FGFR1 | 1.2 | Biochemical | [3] |

| FGFR2 | 2.5 | Biochemical | [3] | |

| FGFR3 | 3.0 | Biochemical | [3] | |

| FGFR4 | 5.7 | Biochemical | [3] | |

| Compound 6h | Spleen Tyrosine Kinase (Syk) | - (Promising) | Enzymatic | [4] |

Experimental Protocol: General Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a generic luminescence-based kinase assay that measures ATP consumption.

-

Reagent Preparation:

-

Prepare a kinase reaction buffer (e.g., containing Tris-HCl, MgCl2, DTT).

-

Dilute the target kinase and its specific substrate to the desired concentrations in the reaction buffer.

-

Prepare serial dilutions of the test compounds in DMSO.

-

-

Assay Plate Setup:

-

In a 384-well plate, add a small volume (e.g., 1 µL) of the diluted compounds. Include a DMSO control (vehicle) and a known inhibitor as a positive control.

-

-

Kinase Reaction:

-

Add the kinase and substrate mixture to the wells.

-

Add ATP to initiate the reaction.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

-

Signal Detection:

-

Add a commercial ATP detection reagent (e.g., Kinase-Glo®) to each well. This reagent stops the kinase reaction and generates a luminescent signal proportional to the amount of remaining ATP.

-

Incubate for 10 minutes at room temperature to stabilize the signal.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence using a plate reader.

-

Calculate the percentage of kinase inhibition relative to the DMSO control and determine the IC50 value.

-

Potential Signaling Pathways

Based on the screening of structurally similar compounds, this compound derivatives may exert their effects by modulating key signaling pathways involved in cancer, such as the SHP2-RAS-MAPK and p38-MK-2 pathways.

SHP2 Signaling Pathway

The SHP2 protein tyrosine phosphatase is a critical signaling node that positively regulates the RAS/MAPK pathway, which is involved in cell proliferation and survival. Inhibition of SHP2 is a promising anticancer strategy.

Caption: Simplified SHP2 signaling pathway leading to cell proliferation.

p38/MK-2 Signaling Pathway

The p38 MAPK/MK-2 signaling pathway is involved in inflammatory responses and cell stress. Dysregulation of this pathway is implicated in various diseases, including cancer.

References

- 1. benchchem.com [benchchem.com]

- 2. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. Pyrazine alkaloids via dimerization of amino acid-derived α-amino aldehydes: biomimetic synthesis of 2,5-diisopropylpyrazine, 2,5-bis(3-indolylmethyl)pyrazine and actinopolymorphol C - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Synthesis of 2-Amino-3-benzyloxypyrazine from Pyrazine Esters: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the multi-step synthesis of 2-Amino-3-benzyloxypyrazine, a valuable scaffold in medicinal chemistry, starting from a commercially available pyrazine ester. The protocols provided are based on established chemical transformations adapted for the pyrazine core, offering a rational pathway for the preparation of this and structurally related compounds.

Introduction

Pyrazine derivatives are a class of heterocyclic compounds that are of significant interest in the pharmaceutical and agrochemical industries due to their diverse biological activities. The 2-aminopyrazine moiety, in particular, is a key pharmacophore found in a variety of clinically used drugs and investigational agents. The introduction of a benzyloxy group at the 3-position can modulate the compound's lipophilicity, metabolic stability, and target-binding interactions, making this compound a versatile intermediate for drug discovery programs.

This guide outlines a five-step synthetic sequence to obtain the target compound, commencing with a pyrazine ester. Each step is detailed with a comprehensive experimental protocol.

Overall Synthetic Scheme

The synthesis of this compound from a pyrazine ester is proposed to proceed through the following five steps:

-

Amidation: Conversion of a pyrazine ester to pyrazine-2-carboxamide.

-

Hofmann Rearrangement: Transformation of pyrazine-2-carboxamide into 2-aminopyrazine.

-

Bromination: Regioselective bromination of 2-aminopyrazine to yield 2-amino-3-bromopyrazine.

-

Hydroxylation: Nucleophilic substitution of the bromo group to afford 2-amino-3-hydroxypyrazine.

-

Benzylation: O-alkylation of the hydroxyl group to furnish the final product, this compound.

Data Presentation

The following table summarizes the expected transformations and typical yields for each step of the synthesis. Please note that yields are estimations based on related reactions in the literature and may vary depending on the specific experimental conditions.

| Step | Reaction | Starting Material | Product | Key Reagents | Typical Yield (%) |

| 1 | Amidation | Methyl pyrazine-2-carboxylate | Pyrazine-2-carboxamide | NH₃ (aq) | 80-90 |

| 2 | Hofmann Rearrangement | Pyrazine-2-carboxamide | 2-Aminopyrazine | Br₂, NaOH | 70-80 |

| 3 | Bromination | 2-Aminopyrazine | 2-Amino-3-bromopyrazine | Br₂, Acetic Acid | 60-70 |

| 4 | Hydroxylation | 2-Amino-3-bromopyrazine | 2-Amino-3-hydroxypyrazine | KOH | 50-60 |

| 5 | Benzylation | 2-Amino-3-hydroxypyrazine | This compound | NaH, Benzyl bromide | 70-85 |

Experimental Protocols

Step 1: Synthesis of Pyrazine-2-carboxamide from Methyl pyrazine-2-carboxylate (Amidation)

Principle: This step involves the nucleophilic acyl substitution of the ester group with ammonia to form the corresponding primary amide.

Materials:

-

Methyl pyrazine-2-carboxylate

-

Ammonia solution (28-30% in water)

-

Methanol

-

Round-bottom flask

-

Magnetic stirrer

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve methyl pyrazine-2-carboxylate (1.0 eq) in a minimal amount of methanol.

-

To the stirred solution, add an excess of concentrated aqueous ammonia (10-20 eq).

-

Seal the flask and stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, remove the solvent and excess ammonia under reduced pressure using a rotary evaporator.

-

The resulting solid is pyrazine-2-carboxamide, which can be used in the next step without further purification or can be recrystallized from a suitable solvent (e.g., ethanol/water) if necessary.

Step 2: Synthesis of 2-Aminopyrazine from Pyrazine-2-carboxamide (Hofmann Rearrangement)

Principle: The Hofmann rearrangement of the primary amide with bromine and a strong base leads to the formation of a primary amine with one less carbon atom.

Materials:

-

Pyrazine-2-carboxamide

-

Sodium hydroxide (NaOH)

-

Bromine (Br₂)

-

Ice bath

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Dichloromethane (CH₂Cl₂) or Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Prepare a solution of sodium hydroxide (4.0 eq) in water in a round-bottom flask and cool it to 0-5 °C in an ice bath.

-

To the cold NaOH solution, slowly add bromine (1.1 eq) with vigorous stirring to form a sodium hypobromite solution.

-

In a separate flask, dissolve pyrazine-2-carboxamide (1.0 eq) in a minimal amount of cold water or a suitable organic solvent.

-

Slowly add the solution of pyrazine-2-carboxamide to the freshly prepared cold sodium hypobromite solution, maintaining the temperature below 10 °C.

-

After the addition is complete, slowly warm the reaction mixture to 50-70 °C and maintain this temperature for 1-2 hours.

-

Cool the reaction mixture to room temperature and extract the product with dichloromethane or ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-aminopyrazine.

Step 3: Synthesis of 2-Amino-3-bromopyrazine from 2-Aminopyrazine (Bromination)

Principle: This step involves the electrophilic substitution of 2-aminopyrazine with bromine, where the amino group directs the incoming electrophile to the ortho and para positions. By controlling the reaction conditions, regioselective bromination at the 3-position can be favored.

Materials:

-

2-Aminopyrazine

-

Bromine (Br₂)

-

Acetic acid

-

Sodium bicarbonate (NaHCO₃) solution

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

Procedure:

-

Dissolve 2-aminopyrazine (1.0 eq) in glacial acetic acid in a round-bottom flask.

-

Cool the solution in an ice bath.

-

Slowly add a solution of bromine (1.0-1.1 eq) in acetic acid from a dropping funnel to the stirred solution of 2-aminopyrazine.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 4-6 hours.

-

Pour the reaction mixture onto ice and neutralize with a saturated solution of sodium bicarbonate.

-

The precipitated product is collected by filtration, washed with cold water, and dried.

-

The crude 2-amino-3-bromopyrazine can be purified by recrystallization or column chromatography.

Step 4: Synthesis of 2-Amino-3-hydroxypyrazine from 2-Amino-3-bromopyrazine (Hydroxylation)

Principle: The bromo substituent at the 3-position is replaced by a hydroxyl group via a nucleophilic aromatic substitution reaction using a strong base at elevated temperatures.[1]

Materials:

-

2-Amino-3-bromopyrazine

-

Potassium hydroxide (KOH)

-

Ethylene glycol or a similar high-boiling solvent

-

Copper catalyst (e.g., copper(I) oxide or copper bronze) (optional, but may improve yield)

-

Round-bottom flask with a reflux condenser

-

Magnetic stirrer

-

Heating mantle

-

Hydrochloric acid (HCl) for neutralization

-

Ethyl acetate (EtOAc)

Procedure:

-

To a round-bottom flask, add 2-amino-3-bromopyrazine (1.0 eq), potassium hydroxide (5-10 eq), and ethylene glycol.

-

A catalytic amount of a copper catalyst can be added to facilitate the reaction.

-

Heat the reaction mixture to 150-180 °C under a nitrogen atmosphere with stirring for 6-12 hours.

-

Cool the reaction mixture to room temperature and carefully neutralize with concentrated hydrochloric acid.

-

Extract the aqueous solution with ethyl acetate (3 x volumes).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude 2-amino-3-hydroxypyrazine can be purified by column chromatography.

Step 5: Synthesis of this compound from 2-Amino-3-hydroxypyrazine (Benzylation)

Principle: This is a Williamson ether synthesis where the hydroxyl group is deprotonated by a strong base to form an alkoxide, which then acts as a nucleophile to displace the bromide from benzyl bromide.[2]

Materials:

-

2-Amino-3-hydroxypyrazine

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

-

Benzyl bromide

-

Round-bottom flask

-

Magnetic stirrer

-

Nitrogen or Argon atmosphere

-

Ice bath

-

Saturated ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

Procedure:

-

To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add a suspension of sodium hydride (1.2 eq) in anhydrous DMF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of 2-amino-3-hydroxypyrazine (1.0 eq) in anhydrous DMF to the NaH suspension.

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes.

-

Cool the reaction mixture back to 0 °C and slowly add benzyl bromide (1.1 eq).

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the mixture with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

Visualizations

Synthetic Workflow Diagram

Caption: Synthetic route to this compound.

This detailed guide provides a robust framework for the synthesis of this compound. Researchers are encouraged to optimize the reaction conditions for each step to achieve the best possible outcomes. Standard laboratory safety precautions should be followed throughout the experimental procedures.

References

Application Notes and Protocols: 2-Amino-3-benzyloxypyrazine in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-3-benzyloxypyrazine is a critical heterocyclic intermediate prominently utilized in the synthesis of advanced pharmaceutical compounds. Its unique structural features, combining a pyrazine core with amino and benzyloxy functionalities, make it a versatile building block for creating complex molecules with significant biological activity. This document provides detailed application notes and experimental protocols for the use of this compound, with a specific focus on its role in the synthesis of the potent dual Phosphoinositide 3-kinase (PI3K) and mammalian Target of Rapamycin (mTOR) inhibitor, Omipalisib (GSK2126458).

Introduction

The pyrazine moiety is a common scaffold in medicinal chemistry, appearing in numerous compounds with diverse therapeutic applications. This compound serves as a key precursor, enabling the introduction of the pyrazine ring into larger molecular frameworks. The benzyloxy group offers a stable protecting group for the hydroxyl functionality, which can be removed in later synthetic steps if required, while the amino group provides a reactive handle for various coupling reactions.

A prime example of its application is in the synthesis of Omipalisib, a clinical candidate for the treatment of various cancers and idiopathic pulmonary fibrosis.[1] In this context, this compound is coupled with a substituted pyrrolo[2,3-d]pyrimidine core to construct the central framework of the drug molecule.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| CAS Number | 110223-15-9 | [2] |

| Molecular Formula | C₁₁H₁₁N₃O | [2] |

| Molecular Weight | 201.22 g/mol | [2] |

| Appearance | Solid | [2] |

| Purity | ≥96% | [2] |

Application in the Synthesis of Omipalisib (GSK2126458)

The synthesis of Omipalisib involves a critical coupling step between this compound and a suitable 2,4-disubstituted-7H-pyrrolo[2,3-d]pyrimidine derivative. This reaction forms the core structure of the final drug molecule.

Experimental Workflow: Synthesis of the Pyrrolo[2,3-d]pyrimidine Core and Coupling

The following diagram outlines the general synthetic strategy for producing a key intermediate in the synthesis of Omipalisib, starting from the synthesis of the pyrrolo[2,3-d]pyrimidine core and its subsequent coupling with this compound.

Experimental Protocols

Protocol 1: Synthesis of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine

This protocol describes the synthesis of the key pyrrolo[2,3-d]pyrimidine intermediate required for coupling with this compound.[3]

Materials:

-

6-Aminouracil

-

Chloroacetaldehyde solution (40%)

-

Sodium bicarbonate (NaHCO₃)

-

Phosphorus oxychloride (POCl₃)

-

N,N-Diisopropylethylamine (DIPEA)

-

Drinking water

-

Dilute hydrochloric acid

-

Organic solvents for extraction and crystallization

Procedure:

-

Preparation of the intermediate 7H-pyrrolo[2,3-d]pyrimidine-2,4(1H,3H)-dione:

-

In a reaction flask, add 300 mL of drinking water, 20.0 g of 6-aminouracil, and 19.8 g of sodium bicarbonate.

-

Stir the mixture and heat to 50-60°C.

-

Prepare a solution of 37 g of 40% chloroacetaldehyde in 200 mL of drinking water and add it dropwise to the reaction mixture.

-

After the addition is complete, maintain the temperature at 60-65°C and continue stirring for 1 hour.

-

Cool the reaction mixture to room temperature and adjust the pH to 3-4 with dilute hydrochloric acid.

-

Filter the precipitate, wash the filter cake with drinking water, and dry to obtain the intermediate.[3]

-

-

Chlorination to form 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine:

-

React the intermediate from the previous step with phosphorus oxychloride in the presence of N,N-diisopropylethylamine as a catalyst.

-

Control the reaction temperature between 75-90°C.

-

After the reaction is complete, proceed with crystallization, dissolution, extraction, and decolorization to obtain the final product.[3]

-

Protocol 2: Coupling of this compound with 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine

This generalized protocol is based on analogous nucleophilic aromatic substitution reactions for the synthesis of similar pyrrolo[2,3-d]pyrimidine derivatives.[4]

Materials:

-

This compound

-

2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine

-

A suitable base (e.g., Cs₂CO₃, K₂CO₃, or an organic base like DIPEA)

-

A suitable solvent (e.g., DMF, DMSO, or 1,4-dioxane)

-

Palladium catalyst and ligand (for Buchwald-Hartwig amination, if applicable)

Procedure:

-

To a stirred solution of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine (1 equivalent) in the chosen solvent, add this compound (1-1.2 equivalents) and the base (2-3 equivalents).

-

If a catalyzed reaction is performed, add the palladium catalyst and ligand at this stage.

-

Heat the reaction mixture to a temperature ranging from 80°C to 120°C and stir for 12-24 hours. The reaction progress should be monitored by TLC or LC-MS.

-

After completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield N-(3-(benzyloxy)pyrazin-2-yl)-2-chloro-7H-pyrrolo[2,3-d]pyrimidin-4-amine.

Quantitative Data

The following table summarizes representative data for the synthesis and activity of related compounds. Specific yields for the direct coupling of this compound are not widely published, but yields for analogous reactions are typically in the moderate to good range.

| Reaction/Assay | Product/Target | Yield/IC₅₀ | Reference |

| Synthesis of 2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine | 2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine | 98% | [5] |

| Synthesis of 2-chloro-7-cyclopentyl-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide | 2-chloro-7-cyclopentyl-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide | 85% (for the carboxylic acid intermediate) | [6] |

| PI3Kα inhibitory activity of Omipalisib | PI3Kα | Ki = 0.019 nM | [3] |

| mTORC1 inhibitory activity of Omipalisib | mTORC1 | Ki = 0.18 nM | [3] |

| mTORC2 inhibitory activity of Omipalisib | mTORC2 | Ki = 0.3 nM | [3] |

| Antiproliferative activity of Omipalisib in T47D breast cancer cells | T47D cells | IC₅₀ = 3 nM | [7] |

Biological Context: The PI3K/mTOR Signaling Pathway

Omipalisib, synthesized using this compound, is a potent dual inhibitor of the PI3K/mTOR signaling pathway. This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a common feature in many cancers.[5]

Signaling Pathway Diagram

The following diagram illustrates the PI3K/mTOR signaling pathway and highlights the dual inhibitory action of Omipalisib.

Conclusion

This compound is a valuable and versatile intermediate in pharmaceutical synthesis, particularly for the construction of complex heterocyclic drug candidates. Its application in the synthesis of the dual PI3K/mTOR inhibitor Omipalisib highlights its importance in modern drug discovery. The provided protocols and data serve as a foundational guide for researchers in the field of medicinal chemistry and drug development. Further exploration of this intermediate may lead to the discovery of novel therapeutics targeting a range of diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. CAS:110223-15-9; this compound [chinadbs.com]

- 3. Preparation method of 2, 4-dichloro-7H-pyrrolo [2, 3-D] pyrimidine - Eureka | Patsnap [eureka.patsnap.com]

- 4. Synthesis of Pyrimidine Conjugates with 4-(6-Amino-hexanoyl)-7,8-difluoro-3,4-dihydro-3-methyl-2H-[1,4]benzoxazine and Evaluation of Their Antiviral Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2,4-dichloro-7-Methyl-7H-pyrrolo[2,3-d]pyriMidine synthesis - chemicalbook [chemicalbook.com]

- 6. tandfonline.com [tandfonline.com]

- 7. CN102977104A - Synthesis of 2,4-dichloro-7-hydroxy-pyrrolo(2,3)pyrimidine - Google Patents [patents.google.com]

Application of 2-Amino-3-benzyloxypyrazine in Medicinal Chemistry: A Keystone Intermediate for Kinase Inhibitor Scaffolds

Introduction: 2-Amino-3-benzyloxypyrazine is a valuable heterocyclic building block in medicinal chemistry, primarily serving as a key intermediate in the synthesis of potent and selective kinase inhibitors. Its strategic placement of amino and benzyloxy functionalities on the pyrazine core allows for versatile chemical modifications, enabling the construction of complex molecular architectures that can effectively target the ATP-binding sites of various protein kinases. This application note details the utility of this compound in the development of kinase inhibitors, providing exemplary data and a general experimental protocol for its derivatization.

Pyrazine derivatives are a significant class of N-heterocycles with a wide range of pharmacological activities, including anticancer, anti-inflammatory, analgesic, and antibacterial effects.[1] In the realm of oncology and inflammatory diseases, protein kinases are crucial therapeutic targets, and numerous pyrazine-based small molecules have been developed as kinase inhibitors.[2][3] The 2-aminopyrazine moiety, in particular, is a common scaffold in many clinically evaluated and approved kinase inhibitors.[3]

Application in Kinase Inhibitor Synthesis

While direct and specific examples detailing the use of this compound are not extensively documented in publicly available literature, its structural similarity to other 2-aminopyrazine and 2-aminopyridine intermediates strongly suggests its application in the synthesis of kinase inhibitors targeting a range of kinases, including but not limited to:

-

Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MK-2): Inhibitors of MK-2 are sought after for the treatment of inflammatory diseases like rheumatoid arthritis.[1]

-

Fibroblast Growth Factor Receptor (FGFR): Dysregulation of FGFR signaling is implicated in various cancers.[4]

-

Cyclin-Dependent Kinases (CDKs): CDK inhibitors are a cornerstone of targeted cancer therapy.[5]

-

Glycogen Synthase Kinase-3 (GSK-3): GSK-3 inhibitors are being investigated for neurodegenerative diseases, bipolar disorder, and diabetes.[6][7]

The general strategy involves the elaboration of the 2-amino group and manipulation of the 3-benzyloxy substituent. The amino group can be acylated, alkylated, or used in condensation reactions to introduce various side chains that can interact with specific residues in the kinase active site. The benzyloxy group can serve as a protecting group for a hydroxyl functionality, which can act as a key hydrogen bond donor or acceptor, or it can be replaced to introduce other functionalities.

A particularly relevant application is in the synthesis of fused pyrazine ring systems, such as pyrido[2,3-b]pyrazines. These scaffolds have shown significant promise as potent inhibitors of various kinases and can be synthesized from appropriately substituted 2-aminopyrazines.[8][9]

Quantitative Data of Structurally Related Kinase Inhibitors

To illustrate the potential of the 2-aminopyrazine scaffold, the following table summarizes the biological activity of derivatives synthesized from structurally similar starting materials. These examples underscore the potency that can be achieved with this chemical class.

| Compound Class | Target Kinase | IC50 (nM) | Cell-based Activity (IC50, µM) | Reference |

| Imadazo[1,2-a]pyrazine Derivative | CDK9 | 160 | 6.66 (average over 3 cell lines) | [5] |

| 2-Aminopurine Derivative | CDK2 | 19 | - | [10] |

| Pyrido[2,3-b]pyrazine Derivative | PC9 (erlotinib-sensitive) | 90 | - | [9] |

| Pyrido[2,3-b]pyrazine Derivative | PC9-ER (erlotinib-resistant) | 150 | - | [9] |

| 3-Amino-pyrazine-2-carboxamide Derivative | FGFR1 | - | NCI-H520: 26.69, SNU-16: 1.88 | [4] |

Experimental Protocols

The following section provides a general, illustrative protocol for the synthesis of a pyrido[2,3-b]pyrazine derivative, a common scaffold for kinase inhibitors, starting from a 2-aminopyrazine intermediate like this compound.

Synthesis of a Pyrido[2,3-b]pyrazine Derivative

This protocol describes a two-step process involving a condensation reaction followed by cyclization.

Step 1: Condensation of this compound with a β-ketoester

-

Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent such as toluene or xylene, add a β-ketoester (e.g., ethyl acetoacetate, 1.1 eq) and a catalytic amount of a weak acid (e.g., acetic acid).

-

Reaction Conditions: Heat the mixture to reflux using a Dean-Stark apparatus to remove the water formed during the reaction. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Step 2: Cyclization to form the Pyrido[2,3-b]pyrazine Core

-

Reaction Setup: Dissolve the product from Step 1 in a high-boiling point solvent such as Dowtherm A.

-

Reaction Conditions: Heat the solution to a high temperature (typically 200-250 °C) to induce thermal cyclization. Monitor the reaction by TLC.

-

Work-up: After completion, cool the reaction mixture and dilute it with a non-polar solvent like hexane to precipitate the product. Filter the solid, wash with hexane, and dry under vacuum to obtain the desired pyrido[2,3-b]pyrazine derivative.

Visualizations

Logical Workflow for Kinase Inhibitor Synthesis

Caption: Synthetic workflow for a pyrido[2,3-b]pyrazine kinase inhibitor.

Signaling Pathway Inhibition

Caption: Inhibition of a kinase signaling pathway by a 2-aminopyrazine derivative.

Conclusion

This compound represents a highly versatile and valuable intermediate for the synthesis of novel kinase inhibitors. Its strategic functionalization provides a platform for developing potent and selective drug candidates for the treatment of cancer and inflammatory diseases. The provided protocols and data for structurally related compounds highlight the potential of this building block in modern drug discovery and development.

References

- 1. Design, synthesis, and biological evaluation of aminopyrazine derivatives as inhibitors of mitogen-activated protein kinase-activated protein kinase 2 (MK-2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Glycogen Synthase Kinase-3 Inhibitors: Preclinical and Clinical Focus on CNS-A Decade Onward - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. Synthesis and biological evaluation of novel pyrido[2,3-b]pyrazines inhibiting both erlotinib-sensitive and erlotinib-resistant cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | Structure-Based Design of 2-Aminopurine Derivatives as CDK2 Inhibitors for Triple-Negative Breast Cancer [frontiersin.org]

Application Note: HPLC Analysis of 2-Amino-3-benzyloxypyrazine

An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) analysis of 2-Amino-3-benzyloxypyrazine has been developed to ensure accurate quantification and purity assessment for researchers, scientists, and professionals in drug development. This document provides a comprehensive methodology, from sample preparation to data analysis, based on established techniques for similar pyrazine derivatives.

Introduction this compound is a heterocyclic organic compound featuring a pyrazine core, which is a structural motif found in numerous therapeutic agents.[1] Derivatives of pyrazine are known to possess diverse biological properties, including anti-inflammatory and anticancer activities.[1] Accurate and reliable analytical methods are therefore essential for the quality control, impurity profiling, and pharmacokinetic studies of such compounds. This application note details a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of this compound.

Principle The method employs reversed-phase chromatography, where the analyte is separated based on its hydrophobic interactions with a C18 stationary phase. A gradient elution using a mobile phase of acetonitrile and water, modified with formic acid, ensures efficient separation and good peak symmetry. Formic acid is utilized as a mobile phase modifier to improve peak shape and provide compatibility with mass spectrometry (MS) detection if required.[1][2] Detection is performed using a UV detector, set at a wavelength determined to be the absorbance maximum (λmax) for the analyte. Quantification is achieved by comparing the peak area of the analyte in a sample to that of a calibration curve generated from standard solutions of known concentrations.

Challenges with Pyrazine Analysis The analysis of pyrazine derivatives can present challenges. Basic pyrazine compounds may interact with residual acidic silanol groups on the surface of silica-based columns, potentially leading to peak tailing.[3] A well-chosen, high-purity column and an optimized mobile phase with an appropriate modifier are crucial to mitigate these effects and achieve symmetrical peaks.

Experimental Protocols

1. Apparatus and Materials

-

HPLC System: An HPLC system equipped with a gradient pump, autosampler, column thermostat, and UV-Vis detector.

-

Chromatography Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended as a starting point.

-

Reagents:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade or Milli-Q)

-

Formic acid (LC-MS grade)

-

This compound reference standard

-

-

Equipment: Analytical balance, volumetric flasks, pipettes, vials, and 0.45 µm syringe filters.

2. Preparation of Solutions

-

Mobile Phase A: 0.1% Formic acid in Water. Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water and mix thoroughly.

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile. Add 1.0 mL of formic acid to 1000 mL of HPLC-grade acetonitrile and mix thoroughly.

-

Diluent: A 50:50 (v/v) mixture of Acetonitrile and Water is recommended for dissolving standards and samples.

3. Preparation of Standard Solutions

-

Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent.

-

Calibration Standards: Prepare a series of calibration standards by serially diluting the stock standard solution with the diluent to achieve the desired concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

4. Sample Preparation

-

Accurately weigh the sample containing this compound and dissolve it in a known volume of diluent to obtain a theoretical concentration within the calibration range.

-

Ensure the sample is completely dissolved, using sonication if necessary.

-